Cas no 174846-65-2 ((4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione)
![(4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione structure](https://de.kuujia.com/scimg/cas/174846-65-2x500.png)
174846-65-2 structure
Produktname:(4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione
(4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione
- 6,13-Dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo(172115,8112,15)tetracosa-5(24),12(23),14,19(22),21-pentaene-2,9,16-trione, 11-methyl-18-((1S)-1-methylpropyl)-4-(phenylmethyl)-, (4R,8R,11S,18S)-
- 6,13-Dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo(172115,8112,15)tetracosa-5(24),12(23),14,19(22),21-pentaene-2,9,16-trione, 11-methyl-18-(1-methylpropyl)-4-(phenylmethyl)-, (4R-(4R*,8R*,11S*,18S*(S*)))-
- DTXSID40938590
- 174846-65-2
- Raocyclamide A
-
- Inchi: InChI=1S/C27H30N6O5S/c1-4-14(2)21-27-32-20(13-39-27)24(36)29-17(10-16-8-6-5-7-9-16)26-31-18(12-38-26)22(34)28-15(3)25-30-19(11-37-25)23(35)33-21/h5-9,11,13-15,17-18,21H,4,10,12H2,1-3H3,(H,28,34)(H,29,36)(H,33,35)/t14-,15-,17+,18+,21-/m0/s1
- InChI-Schlüssel: PNCLWRPJCHTJRB-XJSPYZKOSA-N
- Lächelt: CCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CO4)C(=O)N1)C)CC5=CC=CC=C5
Berechnete Eigenschaften
- Genaue Masse: 550.2001
- Monoisotopenmasse: 550.19983925g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 4
- Komplexität: 946
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 176Ų
- XLogP3: 3
Experimentelle Eigenschaften
- PSA: 147.81
(4R,8R,11S,18S)-4-benzyl-18-[(2S)-butan-2-yl]-11-methyl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1~5,8~.1~12,15~]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione Verwandte Literatur
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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